Bfl-1 Fluorescence Polarization (FP) Assay: 14.5-Fold Lower Potency of the 2,3-Dichlorophenyl Isomer Relative to the 3,4-Dichlorophenyl Lead
In a direct head-to-head comparison within the same study, compound 10—the 2,3-dichlorophenyl maleimide (CAS 84954-17-6)—exhibited an IC50 of 8.7 ± 1.7 μM in the Bfl-1 fluorescence polarization (FP) competition assay, whereas the original hit compound 1 bearing the 3,4-dichlorophenyl substituent achieved an IC50 of 0.6 ± 0.1 μM under identical experimental conditions [1]. This represents a 14.5-fold reduction in potency attributable solely to the shift of chlorine substitution from the 3,4- to the 2,3-positions on the N-phenyl ring. The 2,3-dichloro isomer (compound 10) was the weakest among all mono- and dichlorophenyl analogs tested in the FP assay, including the 2-chlorophenyl (3.3 ± 0.3 μM), 3-chlorophenyl (2.1 ± 0.2 μM), 3,5-dichlorophenyl (2.4 ± 0.4 μM), and 2,4-dichlorophenyl (2.6 ± 0.2 μM) variants, as shown in Table 1 of the study [1].
| Evidence Dimension | Bfl-1 competitive binding inhibition (FP assay) IC50 |
|---|---|
| Target Compound Data | 8.7 ± 1.7 μM (compound 10, 2,3-dichlorophenyl maleimide; CAS 84954-17-6) |
| Comparator Or Baseline | Compound 1 (3,4-dichlorophenyl maleimide): 0.6 ± 0.1 μM; Compound 8 (3,5-dichlorophenyl): 2.4 ± 0.4 μM; Compound 9 (2,4-dichlorophenyl): 2.6 ± 0.2 μM; Compound 12 (2-chlorophenyl): 3.3 ± 0.3 μM; Compound 13 (3-chlorophenyl): 2.1 ± 0.2 μM |
| Quantified Difference | 14.5-fold less potent than the 3,4-dichlorophenyl isomer (compound 1); 3.3-fold less potent than the 2,4-dichlorophenyl isomer (compound 9); the weakest among all tested dichlorophenyl regioisomers |
| Conditions | Competitive binding FP assay using GST-Bfl-1 protein and FITC-Bid BH3 peptide; assay buffer: 25 mM Bis-Tris, pH 7.0, 1 mM TCEP, 0.005% Tween 20; 10-concentration dose–response curves with 2-fold serial dilution; DMSO concentration ≤1% |
Why This Matters
For researchers designing Bfl-1-targeted experiments, this compound provides the weakest inhibitory potency among dichlorophenyl maleimides, making it a well-characterized negative control or low-activity baseline comparator in apoptosis assays, whereas users requiring potent Bfl-1 inhibition should select the 3,4-dichlorophenyl isomer instead.
- [1] Cashman JR, MacDonald M, Ghirmai S, Okolotowicz KJ, Sergienko E, Brown B, Garcia X, Zhai D, Dahl R, Reed JC. Inhibition of Bfl-1 with N-aryl maleimides. Bioorg Med Chem Lett. 2010 Nov 15;20(22):6560-4. doi: 10.1016/j.bmcl.2010.09.046. PMID: 20933419; PMCID: PMC2987701. View Source
